Ethylenediamine-15N2 dihydrochloride chemical properties and structure
Ethylenediamine-15N2 dihydrochloride chemical properties and structure
Topic: Ethylenediamine-15N2 Dihydrochloride: Chemical Properties, Structure, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Structural Characterization, Isotopic Enrichment, and Synthetic Applications
Executive Summary
Ethylenediamine-15N2 dihydrochloride (CAS: 84050-98-6) is a high-value stable isotope-labeled precursor used extensively in structural biology, metabolic tracing, and pharmaceutical development. As the
Chemical Identity & Structural Profile[1][2][3][4][5][6]
The compound consists of an ethylene backbone terminated by two primary amine groups, both enriched with the
Nomenclature and Formula
-
IUPAC Name: Ethane-1,2-diamine-
N2 dihydrochloride -
Linear Formula:
-
Molecular Weight: 135.01 g/mol (Calculated based on
N enrichment >98%)[1]
Physicochemical Properties Table[2]
| Property | Value / Description | Context for Application |
| Appearance | White to off-white crystalline powder | High purity facilitates precise gravimetric preparation.[1] |
| Isotopic Enrichment | Essential for high-sensitivity NMR and clean MS spectral windows.[1] | |
| Melting Point | >300 °C (decomposes) | High thermal stability allows for elevated reaction temperatures.[1] |
| Solubility | Highly soluble in water; sparingly soluble in EtOH | Requires polar solvents or phase transfer catalysts for organic synthesis.[1] |
| Hygroscopicity | Moderate | Store in desiccated environment to prevent water mass error.[1] |
| Acidity (pKa) | ~7.0 and ~10.0 (for conjugate acid) | Dihydrochloride form is acidic; requires in situ neutralization with base (e.g., |
Strategic Applications in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
-
Mechanism: Incorporation of Ethylenediamine-15N2 into biomolecules or drug candidates allows for inverse-detected
H- N HSQC/HMQC experiments.[1] -
Utility: It enables the determination of solution-state structures of nitrogen-containing heterocycles and the study of ligand-protein binding events where natural abundance
N (0.37%) is insufficient.
Mass Spectrometry (MS) Internal Standards
-
Quantitative Bioanalysis: The +2 Da mass shift provides a distinct isotopic signature (
) free from interference by naturally occurring isotopes ( is typically low abundance).[1] -
Metabolic Stability: The isotopic label is non-exchangeable (unlike deuterium on labile sites), ensuring the label remains intact during metabolic processing in vivo.
Synthetic Building Block
It is the primary precursor for synthesizing
-
Imidazolines: (e.g., Clonidine analogs) via condensation with aldehydes or esters.[1]
-
Pyrazines: Via condensation with 1,2-dicarbonyls.[1]
-
Macrocycles: Such as cyclam derivatives for metal chelation.[1]
Visualization: Structural & Functional Logic[2]
The following diagram illustrates the chemical structure and the logical flow of its applications in drug discovery.
Figure 1: Structural identity and functional mapping of Ethylenediamine-15N2 dihydrochloride in analytical and synthetic workflows.
Representative Experimental Protocol
Synthesis of N -Labeled 2-Phenyl-2-Imidazoline
Context: This protocol demonstrates the conversion of Ethylenediamine-15N2 dihydrochloride into a pharmacologically relevant imidazoline scaffold using an iodine-mediated oxidative cyclization.[1] This method avoids harsh conditions and utilizes the salt form directly.[1]
Reagents:
-
Ethylenediamine-15N2 dihydrochloride (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Iodine (
) (1.25 equiv) -
Potassium Carbonate (
) (3.0 equiv) -
tert-Butanol (
-BuOH) (Solvent)
Methodology:
-
Neutralization & Mixing:
-
In a round-bottom flask, suspend Ethylenediamine-15N2 dihydrochloride (135 mg, 1.0 mmol) and
(414 mg, 3.0 mmol) in -BuOH (10 mL). -
Stir at room temperature for 15 minutes. The base neutralizes the HCl, liberating the free
N-diamine in situ. -
Expert Insight: Using the salt with in situ neutralization is safer than handling the volatile, fuming free base.
-
-
Cyclization:
-
Add Benzaldehyde (106 mg, 1.0 mmol) and Iodine (317 mg, 1.25 mmol).
-
Heat the mixture to 70°C under an inert atmosphere (
) for 3–5 hours. -
Mechanism:[2][1][3][4][5] The reaction proceeds via the formation of a diimine intermediate, followed by iodination and intramolecular nucleophilic attack by the second nitrogen.
-
-
Work-up:
-
Cool to room temperature.[1][6] Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from dark brown to clear/yellow).[1] -
Extract with chloroform (
) or dichloromethane ( ) (3 x 15 mL).[1] -
Dry the organic layer over anhydrous
and concentrate under reduced pressure.[1]
-
-
Validation (Self-Validating Step):
-
NMR Check: Acquire a
H NMR spectrum. The C4/C5 protons of the imidazoline ring (approx.[1] 3.0–4.0 ppm) should show complex splitting due to coupling with the N nuclei ( Hz if protonated, or via coupling). -
MS Check: Confirm the molecular ion
.[1] For 2-phenyl-2-imidazoline ( ), the unlabeled mass is ~146. With two N atoms, the target mass is 148.08 .
-
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway for converting Ethylenediamine-15N2 dihydrochloride into labeled heterocycles.
Safety & Handling
-
Hazards: Ethylenediamine-15N2 dihydrochloride is an irritant and a sensitizer .[1][7]
-
Storage: Hygroscopic. Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperature: Room temperature (or desiccant cabinet).[1]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).[1]
References
-
Sigma-Aldrich. Ethylenediamine-15N2 dihydrochloride Product Specification. Merck KGaA.[1] Link
-
Ishihara, M., & Togo, H. (2007).[1][6] An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamine with tert-Butyl Hypochlorite. Synthesis, 2007(13), 1939-1942. Link
-
PubChem. Ethylenediamine Dihydrochloride (Compound Summary). National Library of Medicine.[1] Link
-
Sayama, S. (2006).[1][6] Synthesis of 2-Imidazolines and 2-Oxazolines from Carboxylic Acids and Diamines/Amino Alcohols. Synlett, 2006(10), 1479-1484. Link
-
NIST Chemistry WebBook. Ethylenediamine dihydrochloride Spectral Data. National Institute of Standards and Technology.[1] Link
Sources
- 1. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 6. 2-Imidazoline synthesis [organic-chemistry.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chembk.com [chembk.com]
